

synthesis and characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene

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Compound of Interest

Compound Name: 5-Chloro-2-iodo-1-methyl-3-nitrobenzene

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Chloro-2-iodo-1-methyl-3-nitrobenzene**

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview for the synthesis and characterization of **5-Chloro-2-iodo-1-methyl-3-nitrobenzene** (CAS No. 1150617-61-0), a key halogenated aromatic intermediate.^{[1][2][3]} This compound serves as a versatile building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its strategic placement of chloro, iodo, methyl, and nitro functional groups allows for a wide range of subsequent chemical modifications, including cross-coupling reactions like the Suzuki or Heck reactions.^[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into a reliable synthetic pathway and rigorous characterization methodologies.

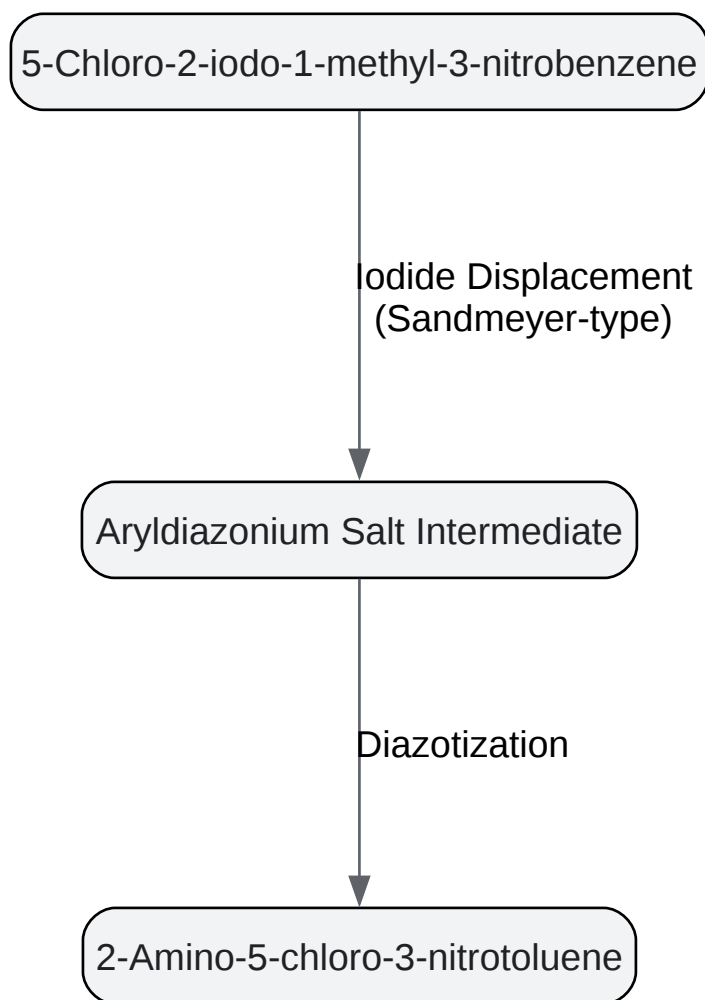
Strategic Approach: Retrosynthetic Analysis and Synthetic Design

The synthesis of a polysubstituted benzene ring requires careful planning regarding the order of substituent introduction, governed by the directing effects of the groups already present.^{[4][5]} The target molecule, **5-Chloro-2-iodo-1-methyl-3-nitrobenzene**, presents a substitution

pattern that is not readily achievable through direct electrophilic substitution on a simpler precursor.

A logical and efficient approach is to introduce the iodine atom at a late stage via a Sandmeyer-type reaction. This classic transformation allows for the regioselective conversion of an aromatic amino group into a variety of functionalities, including halides.[6][7] The iodination of an aryldiazonium salt, in particular, is a high-yielding reaction that proceeds readily with potassium iodide, often without the need for a copper catalyst.[8]

Therefore, our synthetic strategy hinges on the diazotization of a suitable aniline precursor, specifically 2-Amino-5-chloro-3-nitrotoluene, followed by displacement of the resulting diazonium group with iodide. This precursor correctly positions the methyl, chloro, and nitro groups, with the amino group serving as a handle for the introduction of iodine at the desired C2 position.



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Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

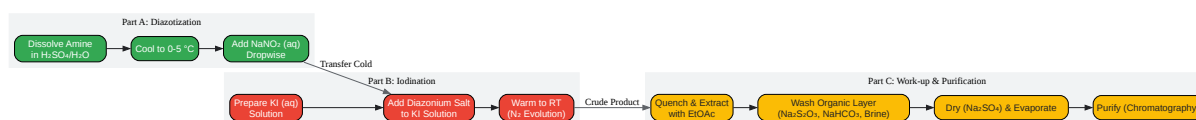
This protocol outlines a self-validating system for the synthesis of **5-Chloro-2-iodo-1-methyl-3-nitrobenzene**. The causality behind each step is explained to ensure reproducibility and safety.

Materials and Equipment

Reagents	Equipment
2-Amino-5-chloro-3-nitrotoluene	Three-neck round-bottom flask (250 mL)
Concentrated Sulfuric Acid (H ₂ SO ₄ , 98%)	Magnetic stirrer and stir bar
Sodium Nitrite (NaNO ₂)	Dropping funnels (x2)
Potassium Iodide (KI)	Ice-water bath
Sodium Thiosulfate (Na ₂ S ₂ O ₃)	Thermometer (-10 to 110 °C)
Ethyl Acetate (EtOAc)	Buchner funnel and filter paper
Saturated Sodium Bicarbonate (NaHCO ₃) solution	Separatory funnel
Brine (saturated NaCl solution)	Rotary evaporator
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Glassware for extraction and filtration
Deionized Water	

Synthetic Workflow

The synthesis is performed in two primary stages: the formation of the diazonium salt and its subsequent conversion to the iodo-compound.



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Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Diazotization of 2-Amino-5-chloro-3-nitrotoluene

- In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, carefully add concentrated sulfuric acid (20 mL) to deionized water (50 mL) while cooling in an ice bath.
- To the cooled acid solution, add 2-Amino-5-chloro-3-nitrotoluene (10.0 g, 53.6 mmol) in portions. Stir until a fine suspension is formed.
- Cool the mixture to 0-5 °C using an ice-salt bath. Maintaining this temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.
- In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol) in deionized water (15 mL).
- Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine suspension over 30 minutes. The temperature must be kept below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the cold bath.

Part B: Iodination Reaction

- In a 500 mL beaker, dissolve potassium iodide (13.3 g, 80.1 mmol) in deionized water (50 mL).
- Slowly and carefully, add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. This addition should be done in portions to control the effervescence.
- Observe the immediate formation of a dark precipitate and the evolution of nitrogen gas.^[7]
- Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

- Collect the crude solid product by vacuum filtration using a Buchner funnel.
- Transfer the solid to a separatory funnel containing ethyl acetate (150 mL) and deionized water (100 mL). Shake to dissolve the product in the organic layer.
- Wash the organic layer sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove any residual iodine, saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
- Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure **5-Chloro-2-iodo-1-methyl-3-nitrobenzene** as a powder.^[3]

Safety Precautions

- **Hazardous Reagents:** Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- **Diazonium Salt Instability:** Aryldiazonium salts are thermally unstable and can be explosive in a dry, solid state. Never isolate the diazonium salt. Keep it in solution and at low

temperatures (0-5 °C) at all times.

- Storage: The final product should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container.[\[1\]](#)[\[3\]](#)

Synthesis Scheme

Caption: Overall reaction for the synthesis of the target compound.

Characterization Data

Rigorous characterization is essential to confirm the structure and purity of the synthesized **5-Chloro-2-iodo-1-methyl-3-nitrobenzene**. The following table summarizes the expected analytical data for the compound.

Analysis Technique	Expected Result / Observation
Molecular Formula	C ₇ H ₅ ClINO ₂
Molecular Weight	297.48 g/mol [1]
Appearance	Yellowish powder [3]
¹ H NMR (400 MHz, CDCl ₃)	δ ~7.85 (d, J=2.0 Hz, 1H, Ar-H), 7.70 (d, J=2.0 Hz, 1H, Ar-H), 2.50 (s, 3H, -CH ₃).
¹³ C NMR (100 MHz, CDCl ₃)	Signals expected for 7 distinct carbons: ~150 (C-NO ₂), ~142 (C-CH ₃), ~138 (C-Cl), ~135 (Ar-CH), ~125 (Ar-CH), ~95 (C-I), ~20 (-CH ₃).
FT-IR (KBr, cm ⁻¹)	~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1530 & 1350 (Asymmetric & Symmetric N-O stretch), ~1600 (C=C stretch), ~800 (C-Cl stretch).
Mass Spec. (EI-MS)	m/z (%): 297 [M] ⁺ , 299 [M+2] ⁺ (ratio ~3:1, confirming one Cl atom).

Conclusion

This guide details a robust and reliable method for the synthesis of **5-Chloro-2-iodo-1-methyl-3-nitrobenzene**, a valuable chemical intermediate. By employing a well-established Sandmeyer-type reaction, this protocol provides a clear and reproducible pathway for obtaining the target compound with high purity. The provided characterization data serves as a benchmark for researchers to validate their results. Adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

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